Enantiomeric Purity: (R)-Configuration Defines Biological Activity Relative to (S)-Enantiomer
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is supplied with a defined (R)-configuration, whereas the (S)-enantiomer (CAS 1354009-24-7) and racemate (CAS 1341951-88-9) lack this stereochemical precision . While no published head-to-head biological comparison exists for this specific scaffold, class-level inference from chiral amine drug discovery establishes that opposite enantiomers can exhibit >100-fold differences in receptor binding affinity [1]. For instance, in histamine H3 receptor modulators, the (R)-enantiomer of structurally related cyclopropyl amines has demonstrated superior potency [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Defined (R)-enantiomer (CAS 1354006-59-9), 98% purity |
| Comparator Or Baseline | (S)-enantiomer (CAS 1354009-24-7) and racemate (CAS 1341951-88-9) |
| Quantified Difference | No direct quantitative comparison available for this exact compound; class-level inference: enantiomers can differ by >100-fold in biological activity. |
| Conditions | General chiral amine SAR principles; specific receptor/assay context not reported. |
Why This Matters
Procuring the defined (R)-enantiomer eliminates stereochemical uncertainty, ensuring reproducibility in enantioselective synthesis and receptor binding assays.
- [1] Crossley, R. (1995). Chirality and Biological Activity. In: Burger's Medicinal Chemistry and Drug Discovery, 5th Ed. John Wiley & Sons. View Source
- [2] AbbVie Bahamas Ltd. (2007). Cyclopropyl amine derivatives as histamin H3 receptor modulators. Patent EP2049472B1. View Source
